molecular formula C14H12F4N2O B5297851 2-(4-fluoro-2-methoxyphenyl)-4-(3,3,3-trifluoropropyl)pyrimidine

2-(4-fluoro-2-methoxyphenyl)-4-(3,3,3-trifluoropropyl)pyrimidine

Cat. No. B5297851
M. Wt: 300.25 g/mol
InChI Key: NVHOGKFYHUVXRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-fluoro-2-methoxyphenyl)-4-(3,3,3-trifluoropropyl)pyrimidine, commonly known as FMTP, is a pyrimidine-based compound that has gained significant attention in the scientific community due to its potential applications in various fields. FMTP is a complex molecule that has attracted the attention of researchers due to its unique chemical properties and potential applications.

Mechanism of Action

The mechanism of action of FMTP is not fully understood, but it is believed to act as a potent inhibitor of various enzymes and proteins. FMTP has been shown to inhibit the activity of several kinases, including the epidermal growth factor receptor (EGFR) and the mitogen-activated protein kinase (MAPK) pathway.
Biochemical and Physiological Effects:
FMTP has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that FMTP can induce apoptosis (cell death) in cancer cells, inhibit the growth of bacteria, and reduce inflammation. In vivo studies have shown that FMTP can reduce tumor growth in animal models of cancer.

Advantages and Limitations for Lab Experiments

FMTP has several advantages for use in laboratory experiments. It is a highly pure compound that is easy to synthesize, making it readily available for research purposes. However, one of the limitations of FMTP is its relatively low solubility in water, which can make it challenging to work with in certain experiments.

Future Directions

There are several potential future directions for research on FMTP. One area of interest is the development of FMTP-based therapeutics for the treatment of cancer and other diseases. Additionally, researchers may investigate the potential of FMTP as a tool for studying various cellular processes and signaling pathways. Finally, further studies may be conducted to better understand the mechanism of action of FMTP and its potential applications in various fields.
Conclusion:
In conclusion, FMTP is a complex molecule with a wide range of potential applications in various fields. Its unique chemical properties and potential therapeutic applications have made it the subject of numerous scientific studies. While there is still much to learn about FMTP, its potential for use in research and medicine is promising.

Synthesis Methods

The synthesis of FMTP involves the reaction of 2,4-difluoro-5-methoxybenzaldehyde with 3,3,3-trifluoropropylamine, followed by the reaction of the resulting product with urea. This process yields FMTP as a white crystalline solid with a high level of purity.

Scientific Research Applications

FMTP has been the subject of numerous scientific studies, and its potential applications are wide-ranging. One of the primary applications of FMTP is in the field of medicinal chemistry. Researchers have investigated the potential of FMTP as a therapeutic agent for a variety of diseases, including cancer, neurological disorders, and infectious diseases.

properties

IUPAC Name

2-(4-fluoro-2-methoxyphenyl)-4-(3,3,3-trifluoropropyl)pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F4N2O/c1-21-12-8-9(15)2-3-11(12)13-19-7-5-10(20-13)4-6-14(16,17)18/h2-3,5,7-8H,4,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVHOGKFYHUVXRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)F)C2=NC=CC(=N2)CCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F4N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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